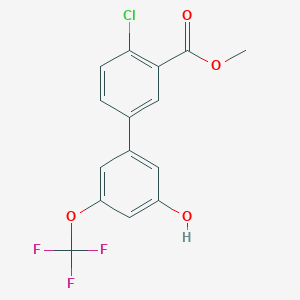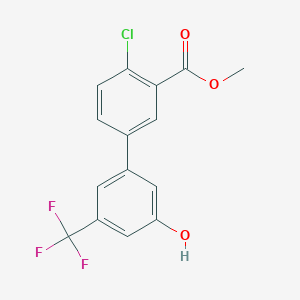
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is a versatile chemical compound that has a wide range of applications in fields such as organic synthesis, pharmaceuticals, and biochemistry. This compound is a white crystalline solid with a molecular weight of 313.45 g/mol and a melting point of 114-116°C. It is soluble in methanol, ethanol, and acetone, and insoluble in water. Its chemical formula is C10H7ClF3O4.
Wissenschaftliche Forschungsanwendungen
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) has a wide range of applications in scientific research. It is used as a starting material for the synthesis of a variety of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organosilicon compounds.
Wirkmechanismus
The mechanism of action of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which can facilitate the formation of a reactive intermediate species. This intermediate species then reacts with other molecules to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) have not been extensively studied. However, it is believed that the compound is not toxic and is not likely to have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its low cost, its high purity, and its wide range of applications in organic synthesis. However, the compound is sensitive to air and light and should be stored in a cool, dark place. In addition, it should be handled with care to avoid contact with skin and eyes.
Zukünftige Richtungen
The future directions for 5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its biochemical and physiological effects, its potential applications in drug discovery, and its use as a catalyst for the synthesis of other compounds. In addition, further research into its mechanism of action and its potential uses in biotechnology is needed. Finally, further research into its potential applications in materials science, such as its use in the synthesis of polymers, is also needed.
Synthesemethoden
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized by a variety of methods. One method involves the reaction of 4-chloro-3-methoxybenzaldehyde with trifluoromethoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields the desired product in good yield.
Eigenschaften
IUPAC Name |
methyl 2-chloro-5-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O4/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMLWXVAJUYFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686753 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-methoxycarbonylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261979-50-3 |
Source


|
| Record name | Methyl 4-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384918.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384938.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384940.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384960.png)




![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384983.png)

